molecular formula C11H20O B14701076 2-Cyclohexylpentan-3-one CAS No. 20474-47-9

2-Cyclohexylpentan-3-one

Cat. No.: B14701076
CAS No.: 20474-47-9
M. Wt: 168.28 g/mol
InChI Key: VSGHQMVSHALPID-UHFFFAOYSA-N
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Description

2-Cyclohexylpentan-3-one is an organic compound with the molecular formula C11H20O It is a ketone characterized by a cyclohexyl group attached to a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpentan-3-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. For instance, cyclohexanone can be reacted with 1-bromopentane in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclohexylidene-pentan-3-one. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position relative to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for alpha-halogenation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alpha-halo ketones.

Scientific Research Applications

2-Cyclohexylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpentan-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexyl group.

    2-Cyclohexylpentan-3-ol: The corresponding alcohol of 2-Cyclohexylpentan-3-one.

    Cyclopentanone: A ketone with a five-membered ring structure.

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexyl group with a pentan-3-one backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and industry.

Properties

CAS No.

20474-47-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-cyclohexylpentan-3-one

InChI

InChI=1S/C11H20O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

VSGHQMVSHALPID-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C1CCCCC1

Origin of Product

United States

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